Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate
Overview
Description
Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate is a chemical compound with the molecular formula C11H10N2O3 . It is primarily utilized as a raw material for the synthesis of other fine chemicals .
Synthesis Analysis
The synthesis of this compound involves various substituted benzaldehyde derivatives, amine derivatives, and isocyanides . It has been shown that this compound can participate in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .Molecular Structure Analysis
The molecular structure of this compound is characterized by its InChI code: 1S/C11H10N2O3/c1-2-16-11(15)9-10(14)7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3,(H,12,14) . The molecular weight of this compound is 218.21 .Chemical Reactions Analysis
This compound has been shown to participate in various chemical reactions. For instance, it has been used in the synthesis of diverse ethyl 4-((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives .Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature and other physical properties are not explicitly mentioned in the retrieved sources.Scientific Research Applications
Synthesis Methods
Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate and its derivatives are synthesized using various methods. Cheng De-jun (2004) described a simple and practical method for preparing ethyl 6,7-difluoro-1-methyl-4-oxo-1, 4-dihydro-[1,3] thiazeto[3,2-α]quinoline-3-carboxylate, highlighting its potential for industrial application (Cheng De-jun, 2004). Similarly, Fokin et al. (2005) discussed the acid hydrolysis of ethyl 2-(1-aryl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydrocinnolin-3-yl)-2-oxoacetates to yield corresponding acids, a process important for pharmaceutical synthesis (Fokin et al., 2005).
Antibacterial Activity
Research on antibacterial properties is a significant area of application. Koga et al. (1980) found that certain derivatives, like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria (Koga et al., 1980). This highlights the compound's potential in developing new antibacterial drugs.
Physicochemical Properties
Understanding the physicochemical properties of these compounds, such as lipophilicity and pKa, is crucial. Lewgowd et al. (2007) investigated these properties for some antibacterial active 4-imino-1,4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives, correlating their experimental and calculated values (Lewgowd et al., 2007).
Anticancer Activity
Some derivatives have shown promise in anticancer research. Ahmed et al. (2020) synthesized ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates and found that certain compounds exhibited significant anti-proliferative effects against various cancer cell lines (Ahmed et al., 2020).
Liquid Crystal Display Applications
In the field of materials science, Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays, indicating the compound's versatility beyond pharmaceuticals (Bojinov & Grabchev, 2003).
Mechanism of Action
Target of Action
The primary target of Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate is Protein Phosphotyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of leptin signaling, which plays a crucial role in regulating feeding behavior and energy metabolism .
Mode of Action
This compound acts as an inhibitor of PTP1B . It enhances the stimulatory effect of leptin on the phosphorylation of the IRS2 protein at the Ser 731 residue and of the STAT3 transcriptional factor at the Tyr 705 residue . This suggests a potentiation of functional responses of hypothalamic neurons to leptin in the presence of this compound .
Biochemical Pathways
The compound affects the IRS2- and STAT3-dependent leptin pathways . Leptin is a hormone that regulates energy balance by inhibiting hunger, which in turn diminishes fat storage in adipocytes. IRS2 and STAT3 are key proteins in the leptin signaling pathway. By enhancing the phosphorylation of IRS2 and STAT3, the compound potentiates the signal transduction of leptin, leading to decreased hunger and fat storage .
Result of Action
The compound’s action results in enhanced leptin signaling, leading to potentiated functional responses of hypothalamic neurons to leptin . This can help prevent hyperphagia, obesity, and other metabolic disorders caused by attenuated activity of the hypothalamic leptin system .
Action Environment
It’s known that the compound is a powder at room temperature , suggesting that it may be stable under normal storage conditions
Future Directions
The future directions for the use of Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate could involve its use in the synthesis of new biologically active structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . This could potentially lead to the development of new therapeutic agents.
Properties
IUPAC Name |
ethyl 4-oxo-1H-cinnoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZADQFFKFUDKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219568-43-1 | |
Record name | ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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